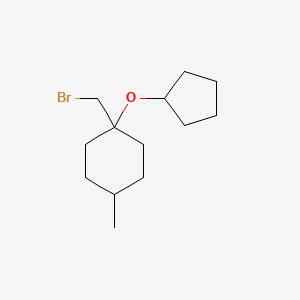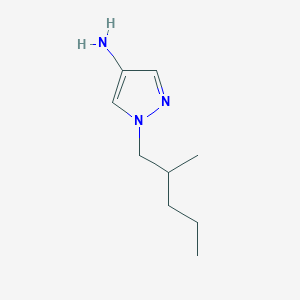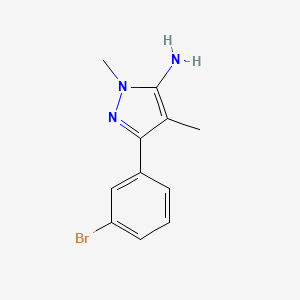
(S)-Methyl 2-isothiocyanato-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate typically involves the reaction of an appropriate precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of a suitable amine with carbon disulfide and methyl iodide, followed by oxidation to form the isothiocyanate group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiocyanate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.
科学研究应用
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism by which methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate exerts its effects involves the interaction of the isothiocyanate group with biological molecules. This group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
- Methyl (2S)-2-isothiocyanato-3-methylbutanoate
- Methyl (2S)-2-isothiocyanato-3,3-dimethylpentanoate
- Methyl (2S)-2-isothiocyanato-3,3-dimethylhexanoate
Uniqueness
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is unique due to its specific structural features, including the presence of the isothiocyanate group and the methyl ester. These features confer distinct reactivity and potential biological activities compared to similar compounds.
属性
分子式 |
C8H13NO2S |
|---|---|
分子量 |
187.26 g/mol |
IUPAC 名称 |
methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,3)6(9-5-12)7(10)11-4/h6H,1-4H3/t6-/m1/s1 |
InChI 键 |
SZSAAZAWHLDEMX-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)OC)N=C=S |
规范 SMILES |
CC(C)(C)C(C(=O)OC)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)












![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
